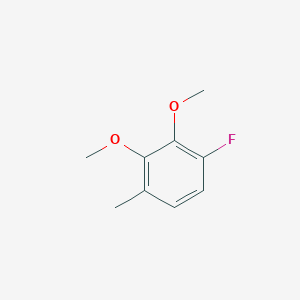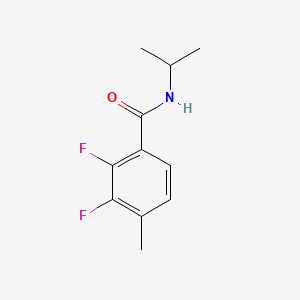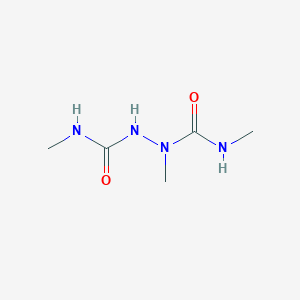
1,3-Dimethyl-1-(methylcarbamoylamino)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-1-(methylcarbamoylamino)urea is a chemical compound with the molecular formula C₅H₁₂N₄O₂. It is a derivative of urea and is used in various scientific and industrial applications. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1-(methylcarbamoylamino)urea can be synthesized through several methods. One common method involves the reaction of dimethylamine with methyl isocyanate, followed by the addition of urea. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions are carefully monitored to maintain optimal temperature, pressure, and pH levels.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-1-(methylcarbamoylamino)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-1-(methylcarbamoylamino)urea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of herbicides, pesticides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-1-(methylcarbamoylamino)urea involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethyl-1-(methylcarbamoylamino)urea can be compared with other similar compounds such as:
1,3-Dimethylurea: A simpler derivative of urea with similar reactivity but different applications.
N,N’-Dimethylurea: Another urea derivative with distinct chemical properties and uses.
1,1,3,3-Tetramethylguanidine: A related compound with unique reactivity and applications in organic synthesis.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
Eigenschaften
CAS-Nummer |
4114-37-8 |
|---|---|
Molekularformel |
C5H12N4O2 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
1,3-dimethyl-1-(methylcarbamoylamino)urea |
InChI |
InChI=1S/C5H12N4O2/c1-6-4(10)8-9(3)5(11)7-2/h1-3H3,(H,7,11)(H2,6,8,10) |
InChI-Schlüssel |
AMAUILHALBHGNU-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NN(C)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



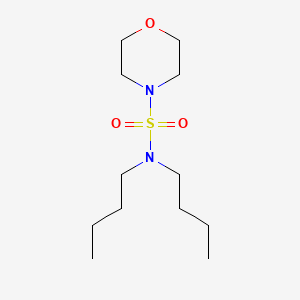
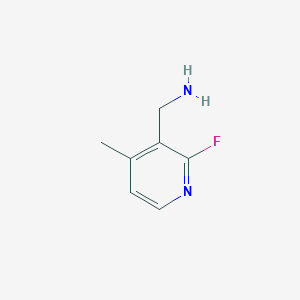
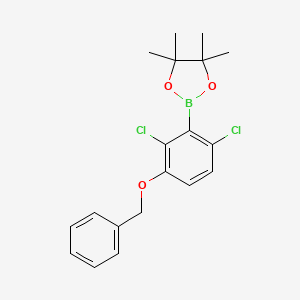
![N-[(E)-(4-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14021463.png)
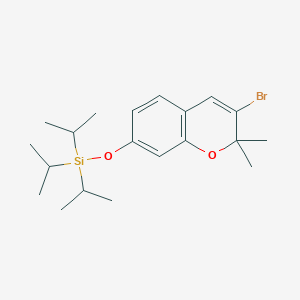


![(1S)-9-methoxy-5,13,13-trimethyl-10-propan-2-yl-12-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-4,6,8(15),9,11(14)-pentaene](/img/structure/B14021498.png)

![6-Ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14021526.png)
